molecular formula C17H30O2 B13412773 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- CAS No. 64604-68-8

2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-

Cat. No.: B13412773
CAS No.: 64604-68-8
M. Wt: 266.4 g/mol
InChI Key: JXPUZAOSDJTBBV-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is an organic compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered ring structures containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with an appropriate alkyne, such as 8-dodecyn-1-ol. The reaction is often catalyzed by a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen atom, leading to the formation of different ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMSO.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various ethers or esters.

Scientific Research Applications

2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is unique due to the presence of the dodecynyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other tetrahydropyran derivatives may not be suitable.

Properties

CAS No.

64604-68-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

2-dodec-8-ynoxyoxane

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-3,6-16H2,1H3

InChI Key

JXPUZAOSDJTBBV-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCCCCCOC1CCCCO1

Origin of Product

United States

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